molecular formula C5H5N3O B1180217 Soprophor 4D384 CAS No. 137672-70-9

Soprophor 4D384

Cat. No.: B1180217
CAS No.: 137672-70-9
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Description

Soprophor® 4D 384 is an industry-reference, anionic surfactant recognized for its versatile emulsification and dispersion capabilities, primarily utilized in the formulation of agrochemicals and coatings . Its chemical identity is that of a tristyrylphenol ethoxylate sulfate, specifically an ammonium salt of poly(oxy-1,2-ethanediyl), α-sulfo-ω-[2,4,6-tris(1-phenylethyl)phenoxy] . The primary CAS registry number for this compound is 119432-41-6 . As a key co-formulant in crop protection products, it is engineered to stabilize various formulation types, including suspension concentrates (SC), emulsion concentrates (EC), and microemulsions (ME) . Research indicates that surfactants like Soprophor 4D384 can significantly influence the efficacy and behavior of active ingredients by affecting their toxicokinetics, for instance by increasing cellular permeation and inhibiting efflux transporters such as P-glycoprotein, thereby potentially enhancing bioavailability . Its utility extends to advanced research applications, such as the preparation of stable nanoemulsions and mini-emulsions for targeted delivery systems, where it effectively controls droplet size and improves long-term stability . Key Physical & Chemical Properties • Ionic Nature: Anionic • Composition: Polarylphenyl ether sulphate, ammonium salt • Appearance: Viscous liquid to paste • Density: Approximately 1.13 g/cm³ • Solubility: Soluble in water and most polar and aromatic solvents Attention This product is intended for research use only. It is not intended for human or veterinary use or for application in commercial products without proper regulatory approvals .

Properties

CAS No.

137672-70-9

Molecular Formula

C5H5N3O

Synonyms

Soprophor 4D384

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Soprophor 4D384 is compared below with structurally and functionally analogous surfactants, including Soprophor 3D33 , Soprophor BSU , Rhodacal® 60/BE , and Emulsogen® EL400 .

Chemical Structure and Functional Groups

Compound Chemical Class Functional Group Key Feature
This compound Ethoxylated tristyrylphenol Sulfate, ammonium salt High steric hindrance; double stabilization (electrostatic + steric)
Soprophor 3D33 Ethoxylated tristyrylphenol Phosphate, acid form Acidic phosphate group; lower solubility in alkaline conditions
Soprophor BSU Ethoxylated tristyrylphenol Sulfate (unspecified salt) Similar structure to 4D384 but lacks ammonium counterion
Rhodacal® 60/BE Alkylbenzene sulfonate Sulfonate, sodium salt Smaller hydrophobic group; higher critical micelle concentration
Emulsogen® EL400 Ethoxylated fatty alcohol Non-ionic Relies solely on steric stabilization

Functional Performance in Formulations

A. Nanoemulsion Efficiency this compound significantly reduces droplet size in garlic oil (23.39 ± 2.5 nm) and D-Limonene oil (10.63 ± 3.4 nm) nanoemulsions when combined with castor oil ethoxylate (FFT-40) . In contrast:

  • Rhodacal® 60/BE (120 mg/L) reduces fluorescence anisotropy (0.121 vs. 0.135 for Soprophor BSU/3D33), indicating weaker membrane interaction .
  • Emulsogen® EL400 lacks electrostatic repulsion, leading to larger droplets and lower stability under stress .

B.

  • Soprophor BSU/3D33 : In abamectin transport studies, mixtures with Tween®80 increased AP-BL transport (efflux ratio: 0.164–0.193) compared to abamectin alone (0.189) .
  • Rhodacal® 60/BE : Higher BL-AP secretion (3.614% vs. 2.107% for fipronil), suggesting stronger interaction with efflux transporters like Pgp .

Toxicity and Environmental Impact

Compound Cell Viability (%)* Aquatic Toxicity Regulatory Status
This compound Not tested Low OMRI-listed alternatives
Soprophor BSU/3D33 0.135 (WST-1 assay) Moderate Limited eco-toxicity data
Rhodacal® 60/BE 0.121 (WST-1 assay) High Restricted in EU
Alkylphenol ethoxylates <0.1 Very high Phased out globally

*Cell viability at 120 mg/L in Caco-2 cells .

Preparation Methods

Ethoxylation of Tristyrylphenol

The synthesis begins with the ethoxylation of tristyrylphenol, a process involving the reaction of phenol derivatives with ethylene oxide under basic catalysis.

Reaction Conditions:

  • Catalyst : Sodium hydroxide or potassium hydroxide (0.1–0.5 wt%).

  • Temperature : 120–160°C.

  • Pressure : 3–5 bar (ethylene oxide feed).

  • EO Addition : Controlled to achieve target ethoxylation (14–28 EO units).

Post-ethoxylation, the intermediate is purified via vacuum stripping to remove unreacted ethylene oxide and catalyst residues.

Sulfation and Neutralization

The ethoxylated tristyrylphenol undergoes sulfation using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H), followed by neutralization with ammonium hydroxide.

Critical Parameters:

  • Sulfation Agent : SO₃ gas in a falling-film reactor (prevents overheating).

  • Molar Ratio : 1:1 (SO₃ to ethoxylate) to ensure complete sulfation.

  • Neutralization pH : 6.5–7.5 (ammonium hydroxide added incrementally).

Equation 1: Sulfation Reaction
Tristyrylphenol-(EO)n-OH+SO3Tristyrylphenol-(EO)n-OSO3H\text{Tristyrylphenol-(EO)}_n\text{-OH} + \text{SO}_3 \rightarrow \text{Tristyrylphenol-(EO)}_n\text{-OSO}_3\text{H}
Tristyrylphenol-(EO)n-OSO3H+NH4OHSoprophor 4D384+H2O\text{Tristyrylphenol-(EO)}_n\text{-OSO}_3\text{H} + \text{NH}_4\text{OH} \rightarrow \text{this compound} + \text{H}_2\text{O}

Process Optimization and Industrial-Scale Production

Mini-Emulsion Polymerization Applications

This compound is integral to hybrid acrylic/polyurethane pressure-sensitive adhesives (PSAs). In a patented mini-emulsion process:

  • Aqueous Phase Preparation :

    • This compound (0.5–2 wt%) is dissolved in demineralized water with co-surfactants (Abex 2535, AOT-75).

    • Stabilizer concentration is critical for droplet size control (10–1000 nm).

  • Oil Phase Formulation :

    • Monomers (2-ethylhexyl acrylate, styrene) and polyurethane precursors are mixed.

    • Hydrophobic co-stabilizers (e.g., hexadecane) are added to prevent Ostwald ripening.

  • High-Shear Homogenization :

    • Pre-emulsion is subjected to high-shear mixing (10,000–20,000 rpm) to form stable mini-emulsion droplets.

    • Polymerization is initiated using free-radical initiators (e.g., ammonium persulfate).

Table 2: Typical Mini-Emulsion Formulation Using this compound

ComponentConcentration (wt%)Function
This compound1.5Primary surfactant
Abex 25350.5Co-surfactant
2-Ethylhexyl acrylate45Monomer
Polyurethane precursor10Crosslinker
Hexadecane2Co-stabilizer

Quality Control Metrics

  • Particle Size : Analyzed via dynamic light scattering (DLS); target range 50–300 nm.

  • Viscosity : 50–200 cP (Brookfield viscometer, spindle #3, 60 rpm).

  • Free Monomer Content : <0.1% (gas chromatography).

Analytical Characterization Techniques

Fourier-Transform Infrared Spectroscopy (FTIR)

  • Peaks of Interest :

    • 1100 cm⁻¹ (S=O stretch, sulfate group).

    • 2870 cm⁻¹ (C-H stretch, ethoxylate chains).

    • 1510 cm⁻¹ (aromatic C=C, tristyrylphenol).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • δ 6.8–7.2 ppm (aromatic protons).

    • δ 3.5–3.8 ppm (ethylene oxide protons).

  • ¹³C NMR : Confirms ethoxylation degree via integration of EO carbons.

Industrial Applications and Performance Data

Pressure-Sensitive Adhesives

In PSAs, this compound enables:

  • Shear Strength : >10,000 minutes (ASTM D3654).

  • Peel Adhesion : 40–60 N/cm (FINAT test method).

  • Tack : 15–20 N/cm (rolling ball test).

Agricultural Formulations

Used in suspoemulsions (e.g., fenoxaprop-ethyl), it improves dispersion stability and bioactivity retention (>90% after 6 months) .

Q & A

Q. What is the role of Soprophor 4D384 in nanoemulsion preparation, and how does it influence droplet size reduction?

this compound, a nonionic surfactant, reduces interfacial tension between oil and water phases, enabling the formation of stable nanoemulsions. Experimental studies demonstrate that increasing its concentration (e.g., from 5% to 10%) decreases droplet size significantly. For instance, garlic oil nanoemulsions with 10% this compound achieved a droplet size of 23.39±2.5 nm, attributed to enhanced surfactant coverage at the oil-water interface .

Q. What standard methodologies are used to assess the stability of this compound-containing nanoemulsions?

Stability is evaluated via centrifugation (e.g., 3500 rpm for 30 minutes) and thermal stress testing (e.g., 54°C for 14 days). These methods simulate long-term storage and mechanical stress. Nanoemulsions stabilized with this compound retained stability under these conditions due to reduced interfacial free energy and mechanical barrier formation against coalescence .

Q. How do researchers determine the optimal surfactant-to-oil ratio for this compound in experimental formulations?

Iterative experimentation with varying ratios is standard. For garlic oil nanoemulsions, a 10:10:5 ratio (oil:this compound:water) yielded optimal stability and minimal droplet size. Dynamic light scattering (DLS) and turbidity measurements are critical for quantifying these effects .

Advanced Research Questions

Q. What mechanisms explain the synergistic effects of this compound when combined with castor oil ethoxylate (FFT-40) in nanoemulsions?

The combination of this compound (hydrophilic-lipophilic balance ~12–14) and FFT-40 (high ethoxylation) creates a mixed surfactant system. This synergy enhances micelle formation and interfacial film rigidity, reducing Ostwald ripening. Computational modeling of surfactant packing parameters and experimental zeta potential measurements can further elucidate these interactions .

Q. How do pH and ionic strength variations affect the performance of this compound in colloidal systems?

While this compound is less sensitive to pH/ionic fluctuations compared to ionic surfactants, extreme conditions (pH <3 or >10) may alter its hydration layer. Advanced studies employ titration assays and conductivity measurements to map phase behavior under controlled ionic environments .

Q. What experimental designs are recommended for resolving contradictions in surfactant efficacy data across studies?

Cross-study discrepancies (e.g., droplet size variability) often arise from differences in homogenization methods or surfactant purity. Rigorous replication with standardized protocols (e.g., fixed shear rates, HPLC-verified surfactant purity) and meta-analyses using ANOVA or mixed-effects models can isolate confounding variables .

Q. Can computational models predict the behavior of this compound in novel formulations (e.g., drug delivery systems)?

Molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models are emerging tools. For example, MD can simulate surfactant-oil interactions to predict critical micelle concentration (CMC) and aggregation patterns, reducing trial-and-error experimentation .

Methodological Guidelines

  • Droplet Size Analysis : Use DLS with triplicate measurements to ensure reproducibility. Report polydispersity indices (PDI <0.3 indicates monodisperse systems) .
  • Statistical Validation : Apply linear mixed-effects ANOVA for transport studies (e.g., surfactant-mediated compound absorption) to account for batch variability .
  • Data Reporting : Include raw datasets (e.g., droplet size distributions, centrifugation results) in supplementary materials to enable meta-analyses .

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